![molecular formula C14H10N4O3S B2818430 methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 691869-08-6](/img/structure/B2818430.png)
methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
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Description
“Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H10N4O3S . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a 1,2,3-triazole ring attached to a pyridine ring and a thiophene ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.319 and a density of 1.5±0.1 g/cm3 . Its boiling point is 557.6±60.0 °C at 760 mmHg . Other physical and chemical properties such as solubility, polarity, and reactivity would need to be determined experimentally.Scientific Research Applications
Synthesis and Structural Applications
Synthesis and Structural Assessment : The compound was involved in the synthesis of complex structures such as the Hg(II) complex, [Hg(phpy2NS)Cl2], demonstrating its utility in forming intricate molecular architectures. This highlights its potential in the development of new materials and chemical entities (Castiñeiras, García-Santos, & Saa, 2018).
Development of Manufacturing Routes : Utilized in the development of novel insecticides, the compound's derivatives served as key intermediates in synthesizing functionalized triazole insecticides, demonstrating its role in agricultural chemical research (Hull, Romer, Podhorez, Ash, & Brady, 2007).
Biological and Pharmacological Studies
Antimicrobial and Antitubercular Activities : The compound's derivatives were evaluated for their antimicrobial and antitubercular activities, indicating its significance in medical research and drug development (Dave, Purohit, Akbari, & Joshi, 2007).
Antileishmanial Activity Study : Investigated for its antileishmanial properties, the compound's derivatives show potential in treating Leishmania infections, a significant concern in tropical medicine (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Cancer Research : A derivative of the compound showed promising results as a potential human topoisomerase IIα inhibiting anticancer agent, indicating its role in cancer treatment research (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Catalytic and Material Science Applications
Catalytic Activity in Organic Reactions : The compound was used in the study of palladium complexes and their catalytic activity in Suzuki-Miyaura reactions, showing its utility in organic synthesis and catalysis (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Luminescent Metallogel Formation : Demonstrated in the self-assembly of a luminescent metallogel, this compound's derivatives have applications in material science, particularly in the development of novel photoluminescent materials (McCarney, Byrne, Twamley, Martínez‐Calvo, Ryan, Möbius, & Gunnlaugsson, 2015).
properties
IUPAC Name |
methyl 3-[4-(pyridine-2-carbonyl)triazol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-21-14(20)13-11(5-7-22-13)18-8-10(16-17-18)12(19)9-4-2-3-6-15-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRWJBGIZSWHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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